molecular formula C39H76NO8P B13816821 L-Alpha-phosphatidylethanolamine,beta-oleoyl-gamma-palmitoyl

L-Alpha-phosphatidylethanolamine,beta-oleoyl-gamma-palmitoyl

Cat. No.: B13816821
M. Wt: 718.0 g/mol
InChI Key: FHQVHHIBKUMWTI-JPPWSRCLSA-N
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Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is a glycerophospholipid, a type of phospholipid that contains a glycerol backbone. This compound is an essential component of cell membranes, particularly in eukaryotic cells. It plays a crucial role in maintaining the structural integrity and functionality of cellular membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with ethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine often involves enzymatic methods. Enzymes such as phospholipase D are used to catalyze the transphosphatidylation of phosphatidylcholine with ethanolamine, resulting in the formation of the desired phosphoethanolamine .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

    Oxidation: The unsaturated oleic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the release of fatty acids and glycerophosphoethanolamine.

    Substitution: The phosphate group can participate in substitution reactions, such as the exchange of ethanolamine with other amines.

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroperoxides and aldehydes.

    Hydrolysis: Fatty acids (palmitic acid and oleic acid) and glycerophosphoethanolamine.

    Substitution: Various phosphoethanolamine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:

Mechanism of Action

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine exerts its effects primarily through its role in cell membranes. It contributes to membrane fluidity and stability, influencing the function of membrane-bound proteins and receptors. The compound can also participate in signaling pathways by serving as a precursor for bioactive lipids such as phosphatidic acid and diacylglycerol .

Comparison with Similar Compounds

Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific combination of fatty acids, which imparts distinct biophysical properties to membranes. The presence of both saturated (palmitic acid) and unsaturated (oleic acid) fatty acids allows for a balance between membrane rigidity and fluidity, making it an ideal component for various biological and industrial applications .

Properties

Molecular Formula

C39H76NO8P

Molecular Weight

718.0 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1

InChI Key

FHQVHHIBKUMWTI-JPPWSRCLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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